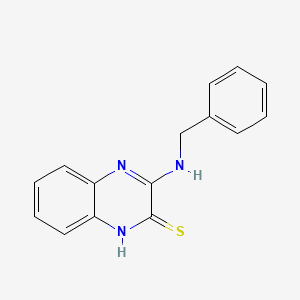
3-Quinoxalinethiol, 2-benzylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinoxalinethiol, 2-benzylamino- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound 3-Quinoxalinethiol, 2-benzylamino- is characterized by the presence of a quinoxaline ring system substituted with a thiol group at the 3-position and a benzylamino group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalinethiol, 2-benzylamino- typically involves the condensation of 2-benzylaminoaniline with a suitable thiol precursor. One common method is the reaction of 2-benzylaminoaniline with carbon disulfide (CS₂) in the presence of a base, followed by cyclization to form the quinoxaline ring system. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Quinoxalinethiol, 2-benzylamino- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Quinoxalinethiol, 2-benzylamino- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
3-Quinoxalinethiol, 2-benzylamino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Quinoxalinethiol, 2-benzylamino- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as a kinase inhibitor, where it binds to the active site of kinases and inhibits their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar ring structure but lacking the thiol and benzylamino substituents.
2-Benzylaminoquinoxaline: Similar structure but without the thiol group.
3-Quinoxalinethiol: Similar structure but without the benzylamino group.
Uniqueness
3-Quinoxalinethiol, 2-benzylamino- is unique due to the presence of both the thiol and benzylamino groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
73855-47-7 |
|---|---|
分子式 |
C15H13N3S |
分子量 |
267.4 g/mol |
IUPAC名 |
3-(benzylamino)-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C15H13N3S/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) |
InChIキー |
AWDIORUIMLLPTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


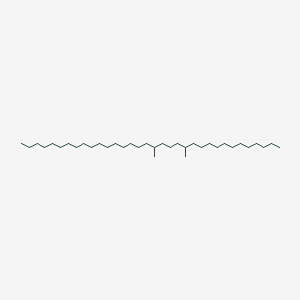
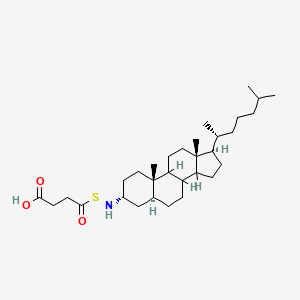
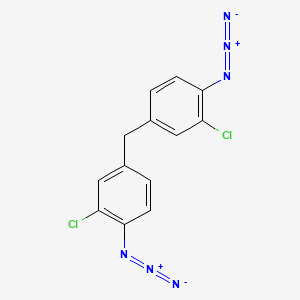
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
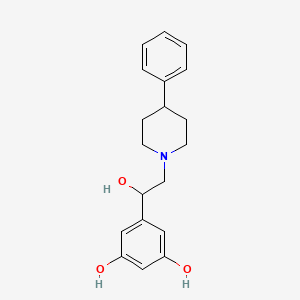
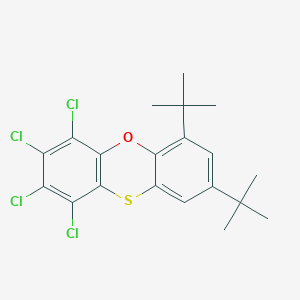
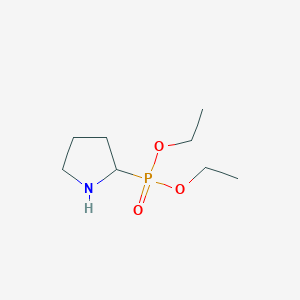

![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
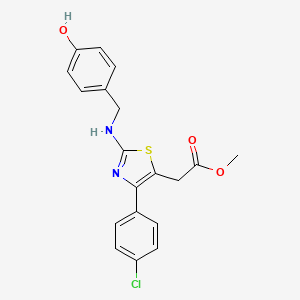


![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
